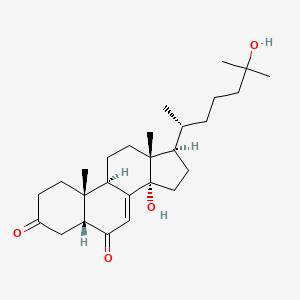

2,22-Dideoxy-3-dehydroecdysone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,22-Dideoxy-3-dehydroecdysone is a cholestanoid.

Applications De Recherche Scientifique

Insect Physiology and Development

2,22-Dideoxy-3-dehydroecdysone plays a critical role in the molting process of insects. It is involved in the regulation of gene expression linked to growth and development.

- Ecdysteroid Metabolism : Research has shown that this compound is derived from cholesterol and is metabolized into various active forms during the embryogenesis of insects such as the silkworm (Bombyx mori). Studies indicate that different metabolic pathways are activated depending on whether the eggs are in diapause or non-diapause states .

Agricultural Applications

Due to its hormonal effects on insects, this compound has potential applications in pest management strategies.

- Pest Control : The compound can be utilized as a biopesticide by disrupting the hormonal balance in target insect species. This disruption can lead to impaired growth and development, effectively controlling pest populations without harming beneficial insects .

Therapeutic Potential

Research into the therapeutic applications of this compound has revealed its potential benefits in human health.

- Anti-inflammatory Properties : Preliminary studies suggest that ecdysteroids may exhibit anti-inflammatory effects. This could position this compound as a candidate for developing treatments for inflammatory diseases .

Biochemical Studies

The compound serves as a valuable tool in biochemical research for understanding steroid hormone synthesis and metabolism.

- Enzymatic Pathways : Studies have identified that enzymes like Dib catalyze the conversion of this compound to other ecdysteroids in the synthesis pathway. Understanding these pathways can provide insights into hormonal regulation in both insects and potential analogs for mammalian systems .

Case Studies

Analyse Des Réactions Chimiques

Biosynthetic Pathways and Hydroxylation Reactions

2,22-Dideoxy-3-dehydroecdysone serves as a critical intermediate in the biosynthesis of 20-hydroxyecdysone (20E), a key molting hormone in insects. Key reactions include:

C-22 Hydroxylation

-

Reaction : Catalyzed by the cytochrome P450 enzyme disembodied (DIB) .

2 22 Dideoxy 3 dehydroecdysoneDIB CYP314A1 3 Dehydroecdysone -

Role : This step introduces a hydroxyl group at the C-22 position, forming 3-dehydroecdysone, a precursor for further modifications .

C-20 Hydroxylation

-

Reaction : Mediated by ecdysone 20-monooxygenase in non-diapause silkworm (Bombyx mori) eggs .

Ecdysone20 monooxygenase20 Hydroxyecdysone 20E -

Regulation : In diapause eggs, this step is rate-limiting due to suppressed enzyme activity, leading to accumulation of precursors like 2,22-dideoxyecdysone .

Enzymatic Conversion in Metabolic Studies

Experimental studies using radiolabeled tracers revealed its metabolic fate in insects:

In Silkworm Eggs

-

Key Finding : In non-diapause eggs, ²H-labeled this compound is converted to 20E within 48–72 hours post-oviposition, whereas diapause eggs accumulate intermediates like 2-deoxyecdysone .

Epimerization and Conjugation

-

3α-Epimerization : Converts 3-dehydroecdysone to 3-epiecdysone, a reversible reaction mediated by 3-dehydroecdysone-3β-reductase .

-

Phosphorylation : Conjugates form phosphoric esters (e.g., 22-phosphate derivatives), enhancing water solubility for storage .

Hydrolysis Studies

-

Alkaline Phosphatase Treatment : Hydrolyzes phosphate esters back to free ecdysteroids, confirming reversible conjugation as a regulatory mechanism .

Comparative Metabolism in Plants vs. Insects

| Organism | Pathway | Key Product | Function | Reference |

|---|---|---|---|---|

| Silkworm | Hydroxylation → 20E | 20-Hydroxyecdysone | Molting regulation | |

| Silene spp. | Glucosylation/Benzoylation | 2-Deoxyecdysone 22β-glucoside | Phytochemical defense |

-

Plants : this compound derivatives (e.g., 2-deoxy-20,26-dihydroxyecdysone) serve anti-herbivory roles .

Structural Determinants of Reactivity

The compound’s reactivity is influenced by:

Propriétés

Formule moléculaire |

C27H42O4 |

|---|---|

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

(5R,9R,10R,13R,14S,17R)-14-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O4/c1-17(7-6-11-24(2,3)30)19-10-14-27(31)21-16-23(29)22-15-18(28)8-12-25(22,4)20(21)9-13-26(19,27)5/h16-17,19-20,22,30-31H,6-15H2,1-5H3/t17-,19-,20+,22+,25-,26-,27-/m1/s1 |

Clé InChI |

ADJIOBLYKGQIDH-NOVLVJNXSA-N |

SMILES isomérique |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C)O |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.